

# Spectroscopic and Synthetic Profile of 1-Boc-4-(Phenylamino)piperidine: A Technical Guide

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## Compound of Interest

Compound Name: **1-Boc-4-(Phenylamino)piperidine**

Cat. No.: **B118379**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for **1-Boc-4-(phenylamino)piperidine**, a key intermediate in the synthesis of various pharmaceutical compounds, notably fentanyl and its analogs.<sup>[1][2]</sup> The information is intended to support research, development, and quality control activities involving this compound.

## Spectroscopic Data

The following sections summarize the expected spectroscopic data for **1-Boc-4-(phenylamino)piperidine** (CAS No: 125541-22-2), based on available literature and spectral analysis of analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **1-Boc-4-(phenylamino)piperidine**. The expected chemical shifts for the proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) nuclei are presented below. These are predicted values based on the analysis of similar structures and may vary slightly depending on the solvent and experimental conditions.

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.20	t	2H	Ar-H (meta)
~6.75	t	1H	Ar-H (para)
~6.65	d	2H	Ar-H (ortho)
~4.05	br d	2H	Piperidine-H (axial, C2/C6)
~3.60	br s	1H	NH
~3.40	m	1H	Piperidine-H (C4)
~2.90	t	2H	Piperidine-H (equatorial, C2/C6)
~2.00	m	2H	Piperidine-H (axial, C3/C5)
~1.45	s	9H	Boc (-C(CH <sub>3</sub> ) <sub>3</sub> )
~1.35	m	2H	Piperidine-H (equatorial, C3/C5)

**<sup>13</sup>C NMR (Carbon-13 NMR) Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~154.8	Boc (C=O)
~147.5	Ar-C (C-N)
~129.3	Ar-C (meta)
~117.5	Ar-C (para)
~113.5	Ar-C (ortho)
~79.5	Boc (-C(CH <sub>3</sub> ) <sub>3</sub> )
~50.5	Piperidine-C (C4)
~43.0	Piperidine-C (C2/C6)
~32.5	Piperidine-C (C3/C5)
~28.4	Boc (-C(CH <sub>3</sub> ) <sub>3</sub> )

## Infrared (IR) Spectroscopy

The IR spectrum of **1-Boc-4-(phenylamino)piperidine** is expected to show characteristic absorption bands corresponding to its key functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3360	N-H Stretch (secondary amine)
~3050	C-H Stretch (aromatic)
~2970, 2850	C-H Stretch (aliphatic)
~1695	C=O Stretch (Boc carbonyl)
~1600, 1500	C=C Stretch (aromatic ring)
~1240	C-N Stretch (aromatic amine)
~1160	C-O Stretch (ester)
~750, 690	C-H Bend (out-of-plane, monosubstituted benzene)

## Mass Spectrometry (MS)

Mass spectrometry of **1-Boc-4-(phenylamino)piperidine** provides information on its molecular weight and fragmentation pattern, aiding in its identification and structural confirmation. The compound has a molecular formula of  $C_{16}H_{24}N_2O_2$  and a molecular weight of 276.37 g/mol .[\[3\]](#)

m/z	Ion	Fragmentation Pathway
277	$[M+H]^+$	Protonated molecular ion
221	$[M-C_4H_8+H]^+$	Loss of isobutylene from the Boc group
203	$[M-C_4H_9O]^+$	Loss of the tert-butoxy radical
177	$[M-C_5H_8O_2+H]^+$	Loss of the Boc group
159		Further fragmentation of the piperidine ring
93	$[C_6H_5NH_2]^+$	Aniline fragment
57	$[C_4H_9]^+$	tert-Butyl cation

## Experimental Protocols

The following protocols describe a common method for the synthesis of **1-Boc-4-(phenylamino)piperidine** and the general procedures for its spectroscopic analysis.

### Synthesis of 1-Boc-4-(phenylamino)piperidine

This synthesis is typically achieved through reductive amination of 1-Boc-4-piperidone with aniline.

#### Materials:

- 1-Boc-4-piperidone
- Aniline
- Sodium triacetoxyborohydride (STAB)

- Acetic acid
- Dichloromethane (DCM)
- 1 M Sodium hydroxide (NaOH) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )

**Procedure:**

- Dissolve 1-Boc-4-piperidone and aniline in dichloromethane in a round-bottom flask.
- Add acetic acid to the solution.
- Cool the mixture in an ice bath and add sodium triacetoxyborohydride portion-wise while stirring.
- Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours).
- Quench the reaction by adding 1 M aqueous sodium hydroxide solution.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The product can be further purified by column chromatography or recrystallization if necessary.

## Spectroscopic Analysis

**NMR Spectroscopy:**

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
- Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

#### IR Spectroscopy:

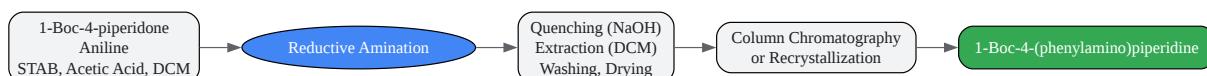
- Obtain the IR spectrum of the sample using an FTIR spectrometer equipped with an ATR (Attenuated Total Reflectance) accessory.
- Place a small amount of the solid sample directly on the ATR crystal.
- Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

#### Mass Spectrometry:

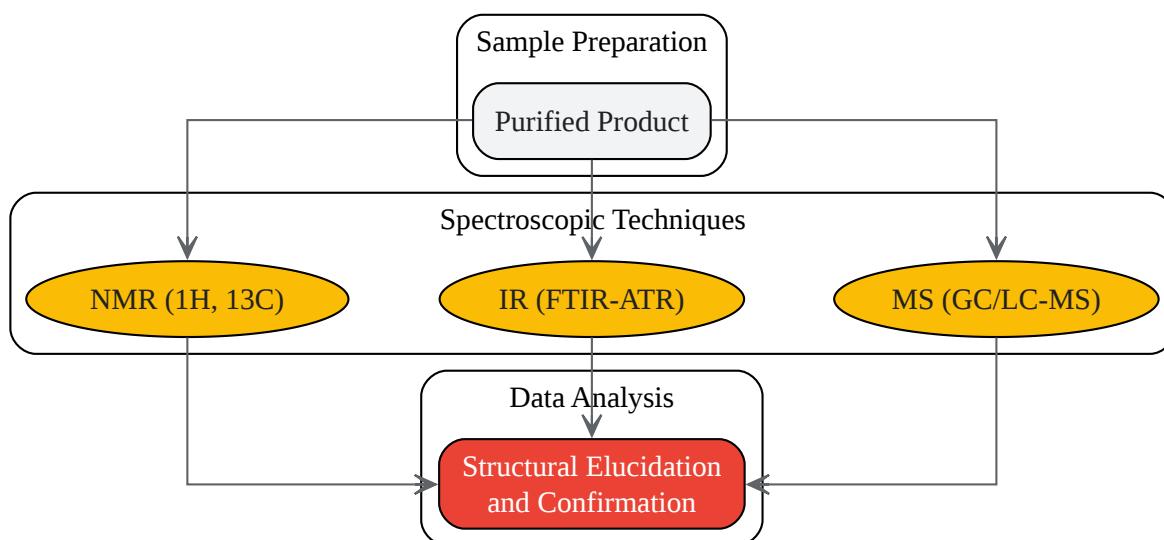
- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).
- Acquire the mass spectrum in a suitable ionization mode (e.g., ESI for LC-MS or EI for GC-MS).
- For fragmentation studies (MS/MS), select the protonated molecular ion ( $[\text{M}+\text{H}]^+$ ) as the precursor ion and subject it to collision-induced dissociation (CID).

## Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of **1-Boc-4-(phenylamino)piperidine**.

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Caption: Synthetic workflow for **1-Boc-4-(phenylamino)piperidine**.

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Caption: Analytical workflow for spectroscopic characterization.

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## References

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